

Application Notes and Protocols: Synthesis of ELQ-316 via Conrad-Limpach Reaction

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Compound of Interest

Compound Name: **ELQ-316**

Cat. No.: **B15561173**

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These application notes provide a detailed protocol for the synthesis of the antiparasitic compound **ELQ-316**, utilizing a scalable and efficient method centered around the Conrad-Limpach reaction. The described route is designed to be amenable to large-scale production, avoiding costly reagents and complex purification techniques.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

The Endochin-Like Quinolone (ELQ) class of compounds, including **ELQ-316**, has demonstrated significant potential as effective and safe treatments for a variety of parasitic diseases affecting both humans and animals.[\[1\]](#) **ELQ-316**, in particular, shows broad-spectrum antiparasitic activity.[\[1\]](#) To realize the full public health potential of this compound, a cost-effective and scalable synthetic route is crucial. The following protocol details a robust synthesis of **ELQ-316** that employs a Conrad-Limpach reaction for the key quinolone ring formation. This method is characterized by its five-step reaction sequence, which avoids the use of palladium, chromatographic separation, and protecting group chemistry.

Overall Synthetic Strategy

The synthesis of **ELQ-316** is achieved through a multi-step process that begins with an Ullmann reaction to form a key diaryl ether intermediate. This is followed by an acylation step to produce a substituted β -keto ester. This β -keto ester then undergoes a Conrad-Limpach

reaction with the appropriate aniline to yield the final 3-substituted 4(1H)-quinolone product, **ELQ-316**.

Experimental Protocols

Synthesis of the β -keto ester intermediate

The initial steps of the synthesis involve the formation of a substituted β -keto ester. This is accomplished through an Ullmann reaction followed by an acylation. This intermediate is crucial for the subsequent Conrad-Limpach cyclization.

Conrad-Limpach Reaction for ELQ-316 Synthesis

This two-step procedure involves the formation of a Schiff base followed by a high-temperature thermal cyclization.

Step 1: Schiff Base Formation

- To a solution of the substituted β -keto ester (1 equivalent) in a suitable solvent such as cyclohexane, add the corresponding aniline (1 equivalent).
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~10 mol%).
- Heat the reaction mixture to reflux for 24-72 hours, with continuous removal of water using a Dean-Stark apparatus.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or $^1\text{H-NMR}$.
- Once the reaction is complete, the resulting Schiff base is typically used in the next step without further purification.

Step 2: Thermal Cyclization

- The crude Schiff base from the previous step is added to a high-boiling point solvent, such as Dowtherm A.
- Heat the reaction mixture to 250 °C for approximately 30 minutes.
- Monitor the cyclization for the formation of the 4(1H)-quinolone product.

- After cooling, the product can be isolated and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of **ELQ-316** and related analogs via the Conrad-Limpach reaction.

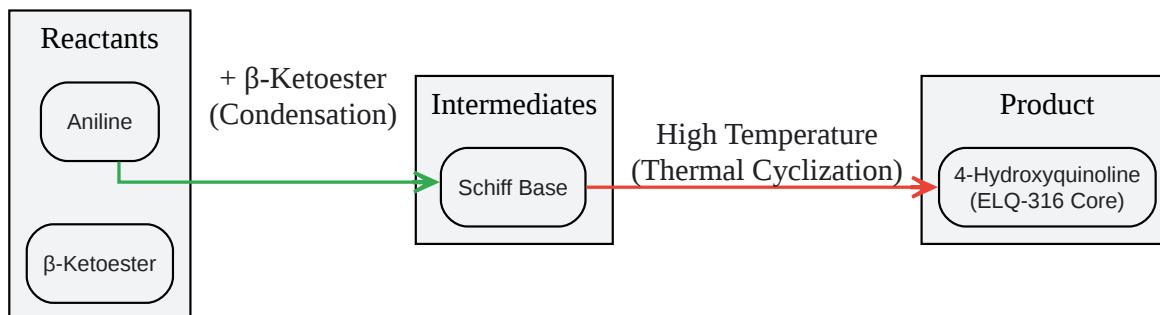
Compound	Aniline Starting Material	Cyclization Temperature (°C)	Yield (%)	Purity (%)
ELQ-316	5-chloro-2-fluoroaniline	250	Good	High
ELQ-300	4-chloro-3-fluoroaniline	250	75	>98
ELQ-300	4-chloro-3-fluoroaniline	230	78	>98
ELQ-300	4-chloro-3-fluoroaniline	200	65	>98
ELQ-271	4-chloroaniline	250	68	>98
ELQ-400	4-(trifluoromethoxy)aniline	250	72	>98

Yields are calculated from the starting β -keto ester, as the intermediate Schiff bases were used without purification. Purity was determined by reversed-phase HPLC.

Visualizations

Conrad-Limpach Reaction Mechanism

The Conrad-Limpach reaction is a condensation reaction between an aniline and a β -ketoester to form a 4-hydroxyquinoline. The reaction proceeds via a Schiff base intermediate, followed by a thermal cyclization.

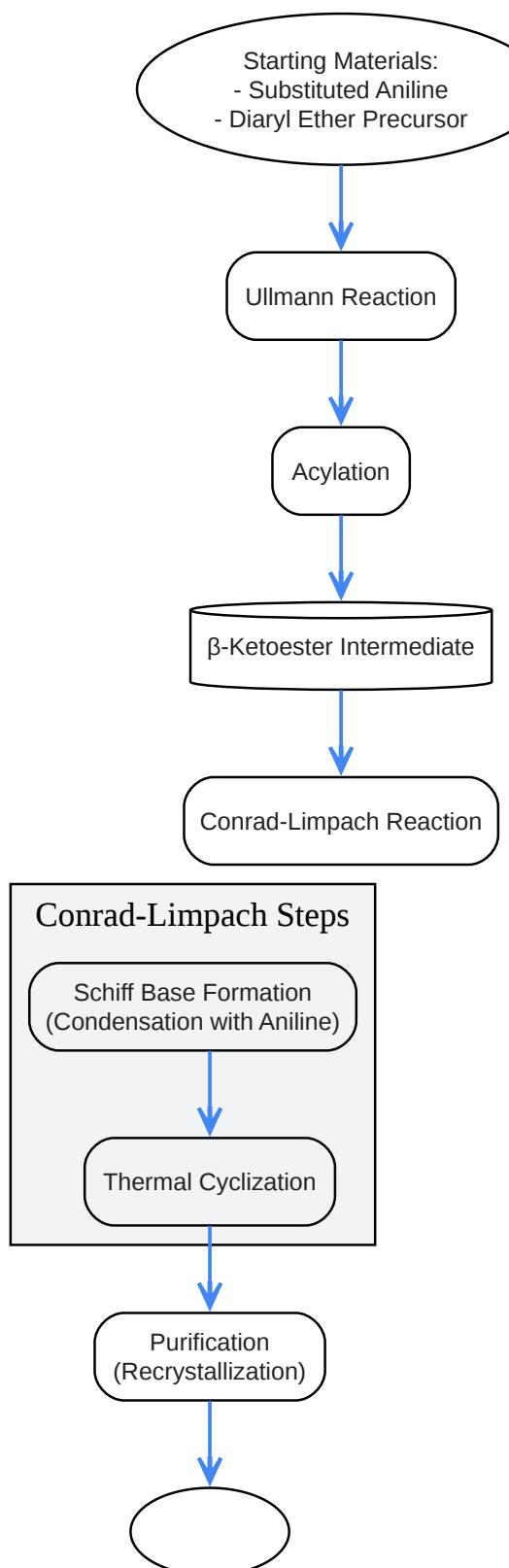


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Caption: General mechanism of the Conrad-Limpach reaction.

Experimental Workflow for ELQ-316 Synthesis

The overall workflow for the synthesis of **ELQ-316** is a streamlined process designed for scalability.

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Caption: Scalable workflow for the synthesis of **ELQ-316**.

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References

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